

Spectroscopic Profile of Saquayamycin B: A Technical Guide

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Compound of Interest

Compound Name: Saquayamycin B

Cat. No.: B15560989

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Saquayamycin B**, a potent angucycline antibiotic. The information presented herein is intended to support research and development efforts in the fields of natural product chemistry, medicinal chemistry, and drug discovery. **Saquayamycin B** is distinguished by its molecular formula, C₄₃H₄₈O₁₆, and a molecular weight of approximately 820.8 g/mol. This differentiates it from the related compound, **Saquayamycin B1**, which has a molecular formula of C₃₁H₃₂O₁₂ and a molecular weight of about 596.6 g/mol.

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

The structural elucidation of **Saquayamycin B** has been achieved through extensive one- and two-dimensional NMR spectroscopy. The following tables summarize the ¹H and ¹³C NMR chemical shifts for **Saquayamycin B**, assigned based on data from published literature.

Table 1: ¹H NMR Spectroscopic Data of **Saquayamycin B**

Position	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
5	7.85	d	7.5
6	7.77	d	7.5
10	7.96	d	7.8
11	7.82	d	7.8
4a-OH	6.54	s	
8-OH	12.98	s	
12b-OH	9.75	s	
D-Olivose			
1'	5.48	d	3.5
2'eq	2.15	m	
2'ax	1.85	m	
3'	3.85	m	
4'	3.55	m	
5'	4.45	qd	6.5, 3.5
6'	1.35	d	6.5
L-Rhodinose			
1"	5.15	br s	
2"eq	2.25	m	
2"ax	1.95	m	
3"	4.15	m	
4"	3.75	m	
5"	4.65	q	
6"	1.25	d	

L-Aculose			
1'''	5.55	d	3.0
2'''	2.85	m	
3'''	2.65	m	
5'''	4.75	q	6.5
6'''	1.15	d	6.5
L-Cinerulose			
1''''	5.25	d	3.0
3''''	4.25	m	
4''''	3.95	m	
5''''	4.85	q	6.5
6''''	1.05	d	6.5

Table 2: ^{13}C NMR Spectroscopic Data of **Saquayamycin B**

Position	Chemical Shift (δ , ppm)
1	187.5
2	35.5
3	78.5
4	28.5
4a	81.5
5	128.5
6	120.5
6a	135.5
7	182.5
7a	115.5
8	162.5
9	145.5
10	125.5
11	118.5
11a	138.5
12	188.5
12a	112.5
12b	83.5
D-Olivose	
1'	72.5
2'	38.5
3'	68.5
4'	70.5

5'	65.5
6'	18.5
L-Rhodinose	
1"	101.5
2"	36.5
3"	67.5
4"	71.5
5"	66.5
6"	17.5
L-Aculose	
1'''	98.5
2'''	42.5
3'''	40.5
4'''	208.5
5'''	75.5
6'''	15.5
L-Cinerulose	
1''''	100.5
2''''	210.5
3''''	76.5
4''''	73.5
5''''	69.5
6''''	16.5

Mass Spectrometry Data

High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula of **Saquayamycin B**. Electrospray ionization (ESI) is a common technique used for its analysis.

- Molecular Formula: $C_{43}H_{48}O_{16}$
- Monoisotopic Mass: 820.2942 Da
- Observed Mass: The protonated molecule $[M+H]^+$ is typically observed in positive ion mode ESI-MS.

Fragmentation patterns in tandem mass spectrometry (MS/MS) experiments provide valuable structural information, particularly regarding the glycosidic linkages and the aglycone core. The fragmentation often involves the sequential loss of the sugar moieties.

Experimental Protocols

The spectroscopic data presented here are typically acquired using the following methodologies.

NMR Spectroscopy

- Sample Preparation: A few milligrams of purified **Saquayamycin B** are dissolved in a suitable deuterated solvent, such as deuterated chloroform ($CDCl_3$), methanol (CD_3OD), or dimethyl sulfoxide ($DMSO-d_6$).
- Instrumentation: NMR spectra are recorded on a high-field NMR spectrometer (e.g., 500 MHz or higher).
- Data Acquisition:
 - 1H NMR: Standard one-dimensional proton spectra are acquired.
 - ^{13}C NMR: Proton-decoupled one-dimensional carbon spectra are obtained.
 - 2D NMR: A suite of two-dimensional experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC

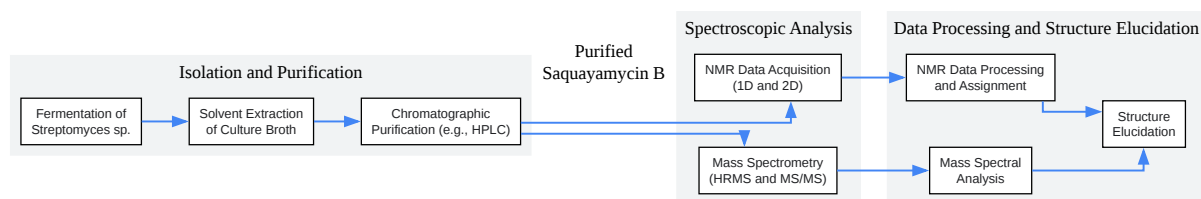
(Heteronuclear Multiple Bond Correlation), are performed to establish proton-proton and proton-carbon correlations, which are essential for unambiguous assignment of all signals.

Mass Spectrometry

- **Sample Preparation:** A dilute solution of **Saquayamycin B** is prepared in a solvent compatible with electrospray ionization, such as methanol or acetonitrile, often with the addition of a small amount of formic acid or ammonium acetate to promote ionization.
- **Instrumentation:** A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is used.
- **Data Acquisition:**
 - **Full Scan MS:** Mass spectra are acquired over a relevant mass-to-charge (m/z) range to determine the accurate mass of the molecular ion.
 - **Tandem MS (MS/MS):** The molecular ion of interest is isolated and subjected to collision-induced dissociation (CID) to generate fragment ions, providing insights into the molecule's structure.

Experimental Workflow

The general workflow for the isolation and spectroscopic analysis of **Saquayamycin B** is outlined below.



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General workflow for **Saquayamycin B** analysis.

This guide provides a foundational understanding of the key spectroscopic characteristics of **Saquayamycin B**. For more in-depth analysis and interpretation, researchers are encouraged to consult the primary literature.

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